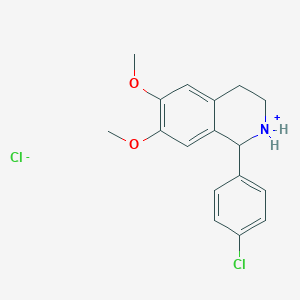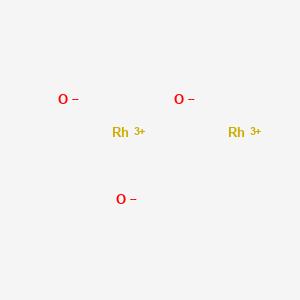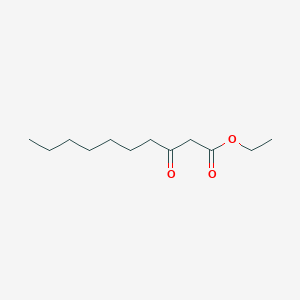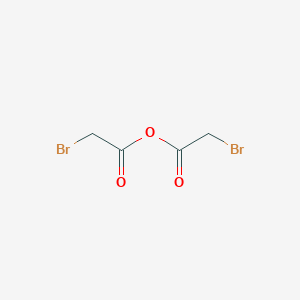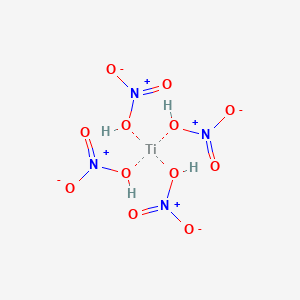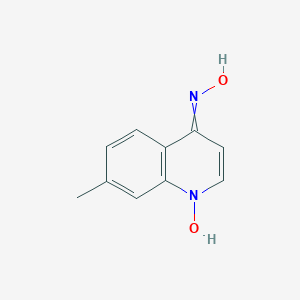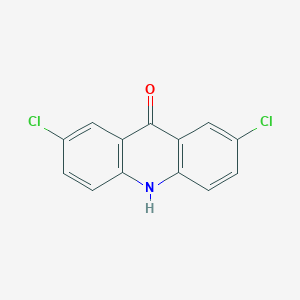
2,7-Dichloroacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound with a molecular formula of C13H6Cl2NO. This compound is widely used in the field of biochemistry and pharmacology due to its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 2,7-Dichloroacridin-9(10H)-one is not fully understood. However, it is believed to interact with biological systems through intercalation and electrostatic interactions. It has been shown to bind to DNA and RNA, resulting in the inhibition of DNA replication and transcription. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to interact with ion channels, resulting in the modulation of cellular signaling pathways.
Biochemische Und Physiologische Effekte
2,7-Dichloroacridin-9(10H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of ion channels. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7-Dichloroacridin-9(10H)-one in lab experiments is its ability to interact with biological systems. It is a versatile compound that can be used to study a wide range of biological processes. Additionally, 2,7-Dichloroacridin-9(10H)-one is relatively easy to synthesize and can be obtained in moderate yields. However, one of the limitations of using 2,7-Dichloroacridin-9(10H)-one is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, making it necessary to use caution when handling this compound.
Zukünftige Richtungen
There are many potential future directions for the use of 2,7-Dichloroacridin-9(10H)-one in scientific research. One potential direction is the development of new drugs for the treatment of cancer and infectious diseases. Additionally, 2,7-Dichloroacridin-9(10H)-one could be used to study the role of ion channels in cellular signaling and the development of new drugs for the treatment of neurological disorders. Furthermore, the use of 2,7-Dichloroacridin-9(10H)-one as a fluorescent probe could be expanded to study the interactions between DNA and proteins in greater detail. Overall, the potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting.
Conclusion:
In conclusion, 2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in the field of biochemistry and pharmacology due to its ability to interact with biological systems. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,7-Dichloroacridin-9(10H)-one have been discussed in this paper. The potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting, and further research in this area is warranted.
Synthesemethoden
The synthesis of 2,7-Dichloroacridin-9(10H)-one involves a reaction between 2,7-dichloroacridine and acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2,7-Dichloroacridin-9(10H)-one. The yield of this reaction is moderate, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,7-Dichloroacridin-9(10H)-one has been extensively used in scientific research due to its ability to interact with biological systems. It has been used as a fluorescent probe to study the interactions between DNA and proteins. It has also been used to study the mechanism of action of various drugs and to investigate the role of ion channels in cellular signaling. Additionally, 2,7-Dichloroacridin-9(10H)-one has been used in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Eigenschaften
CAS-Nummer |
10352-33-7 |
|---|---|
Produktname |
2,7-Dichloroacridin-9(10H)-one |
Molekularformel |
C13H7Cl2NO |
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
2,7-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
InChI-Schlüssel |
XJJONGZIEZYSIP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



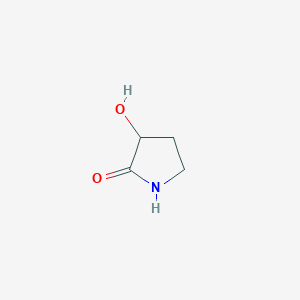
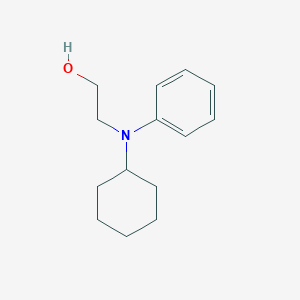
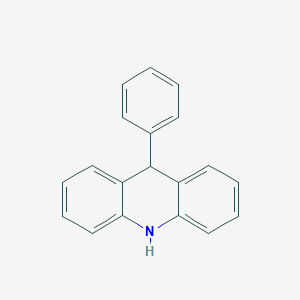
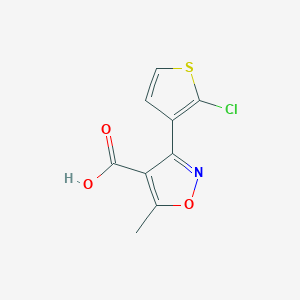
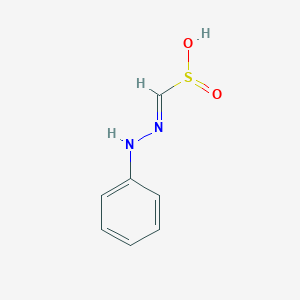
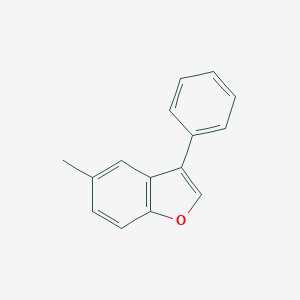
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
